molecular formula C21H13N3O2 B13745956 2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)- CAS No. 32571-82-7

2-Anthracenecarbonitrile, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-

Cat. No.: B13745956
CAS No.: 32571-82-7
M. Wt: 339.3 g/mol
InChI Key: FJMZFDACASWQCW-UHFFFAOYSA-N
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Description

1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of an amino group, an anilino group, and a carbonitrile group attached to an anthracene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthracene derivatives with aniline and cyanogen bromide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The amino and anilino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile
  • 4-[4-(Acetylamino)anilino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Uniqueness

1-Amino-4-anilino-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.

Properties

CAS No.

32571-82-7

Molecular Formula

C21H13N3O2

Molecular Weight

339.3 g/mol

IUPAC Name

1-amino-4-anilino-9,10-dioxoanthracene-2-carbonitrile

InChI

InChI=1S/C21H13N3O2/c22-11-12-10-16(24-13-6-2-1-3-7-13)17-18(19(12)23)21(26)15-9-5-4-8-14(15)20(17)25/h1-10,24H,23H2

InChI Key

FJMZFDACASWQCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C(=C2)C#N)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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